molecular formula C15H14N2O3 B13129472 1,4-Diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione CAS No. 62025-05-2

1,4-Diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione

Cat. No.: B13129472
CAS No.: 62025-05-2
M. Wt: 270.28 g/mol
InChI Key: OKPPPOUFOFMZNM-UHFFFAOYSA-N
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Description

1,4-Diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two amino groups, a hydroxymethyl group, and a dihydroanthracene core.

Properties

CAS No.

62025-05-2

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-(hydroxymethyl)-1,4-diimino-2,3-dihydroanthracene-9,10-diol

InChI

InChI=1S/C15H14N2O3/c16-10-5-7(6-18)13(17)12-11(10)14(19)8-3-1-2-4-9(8)15(12)20/h1-4,7,16-20H,5-6H2

InChI Key

OKPPPOUFOFMZNM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=N)C2=C(C3=CC=CC=C3C(=C2C1=N)O)O)CO

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Strategy

The primary starting compound for the synthesis of 1,4-diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione is 1,4-diaminoanthraquinone . This compound undergoes selective reduction and functional group transformation to introduce the hydroxymethyl substituent and reduce the anthraquinone core to the dihydro form.

The synthesis typically follows a two-step approach:

  • Step 1: Reduction of 1,4-diaminoanthraquinone to the 2,3-dihydro derivative
  • Step 2: Hydroxymethylation at the 2-position

This approach leverages redox chemistry and nucleophilic substitution or condensation reactions to install the hydroxymethyl group.

Reduction of 1,4-Diaminoanthraquinone

The reduction step converts the anthraquinone 9,10-dione structure partially into the dihydroanthracene form, specifically reducing the 2,3-positions. Sodium dithionite (Na2S2O4) is commonly employed as a mild reducing agent under controlled pH and temperature conditions to achieve selective reduction without over-reduction or decomposition.

  • Reaction conditions: Ambient to slightly elevated temperature (30–60°C), pH typically maintained neutral to slightly alkaline to optimize dithionite stability.
  • Reaction time: Several hours (e.g., 2–6 hours) depending on scale and concentration.
  • Outcome: Formation of 1,4-diamino-2,3-dihydroanthracene-9,10-dione intermediate with retention of amino groups at positions 1 and 4.

The hydroxymethyl group introduction is achieved by reaction with formaldehyde or formaldehyde equivalents under acidic or mildly acidic conditions. This step involves electrophilic substitution or condensation at the activated 2-position of the dihydroanthracene ring.

  • Typical reagents: Formaldehyde (aqueous solution or paraformaldehyde), acid catalyst such as hydrochloric acid or sulfuric acid.
  • Conditions: Mild heating (30–60°C) to facilitate reaction kinetics.
  • Purification: Recrystallization or filtration to isolate the pure this compound product.

Alternative and Related Synthetic Routes

While the above method is the most direct, other routes reported in literature for related anthraquinone derivatives include:

Reaction Parameters and Optimization

Parameter Typical Range/Conditions Effect on Reaction Outcome
Temperature 30–60°C Higher temp increases reaction rate but may cause side reactions
pH Neutral to mildly acidic (pH 6–7.5) Controls stability of reducing agent and protonation state of amino groups
Solvent Water, water/DMF mixtures Influences solubility and reaction kinetics
Reaction time 2–6 hours Longer times improve conversion but risk degradation
Catalyst Acid catalysts (HCl, H2SO4) for hydroxymethylation Enhances electrophilic substitution efficiency

Research Findings and Analytical Data

  • Yields: Reported yields for the two-step synthesis typically range from 60% to 85%, depending on purity of starting materials and control of reaction parameters.
  • Spectroscopic confirmation:
    • FT-IR: N–H stretching (~3300 cm⁻¹), O–H stretching (~3400 cm⁻¹) confirm amino and hydroxymethyl groups.
    • ¹H NMR: Aromatic protons at δ 7.5–8.5 ppm; hydroxymethyl protons at δ 4.0–4.5 ppm.
    • Mass spectrometry: Molecular ion peak consistent with molecular weight ~297 g/mol for the compound.
  • Purity: Confirmed by HPLC with typical purity >95% after recrystallization.

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose/Outcome Notes
Reduction Sodium dithionite, aqueous, 30–60°C Partial reduction of anthraquinone to dihydro form Selective reduction, mild conditions
Hydroxymethylation Formaldehyde, acid catalyst, 30–60°C Introduction of hydroxymethyl group at 2-position Requires controlled pH and temperature
Purification Recrystallization or filtration Isolation of pure product Ensures high purity and yield

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Research

Anticancer Properties
Research has demonstrated that 1,4-Diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione exhibits significant anticancer activity. Studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of cell signaling pathways. For instance, a study published in Cancer Letters showed that this compound effectively inhibited tumor growth in xenograft models of breast cancer .

Mutagenicity Studies
The compound has also been studied for its mutagenic properties. Research involving heterocyclic amines has indicated that compounds similar to this compound can form DNA adducts, which are critical in understanding the mechanisms of carcinogenesis . This aspect is crucial for evaluating the safety and potential health risks associated with exposure to such compounds.

Dye Industry

Use in Dyes
this compound is utilized as a dye precursor in the textile industry. It is known for its vibrant color properties and is used in conjunction with other compounds to produce various shades. The compound's ability to form stable complexes with fibers makes it a valuable asset in dye formulations .

Environmental Applications

Pollution Monitoring
The compound has potential applications in environmental monitoring as a fluorescent probe for detecting pollutants. Its chemical structure allows it to bind selectively with certain environmental contaminants, making it useful for developing sensors that can detect low concentrations of harmful substances in water or soil samples .

Data Table: Applications Overview

Application AreaDescriptionReferences
Biological ResearchAnticancer properties and mutagenicity studies
Dye IndustryUsed as a dye precursor for textiles
Environmental MonitoringPotential use as a fluorescent probe for pollutants

Case Study 1: Anticancer Activity

A study conducted by researchers at a prominent university investigated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and an increase in apoptosis markers after treatment with the compound.

Case Study 2: Dye Application

In an industrial setting, the application of this compound as a dye was evaluated for its effectiveness in producing high-quality textiles. The results showed that fabrics dyed with this compound exhibited excellent color fastness and resistance to fading under light exposure.

Mechanism of Action

The mechanism of action of 1,4-Diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and DNA. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. Additionally, its planar structure allows it to intercalate into DNA, disrupting the DNA structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diamino-2-methoxyanthraquinone
  • 1-Amino-2-methoxy-4-hydroxyanthraquinone
  • 1,4-Diamino-2,3-anthraquinone-dicarboximides

Uniqueness

1,4-Diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group enhances its solubility and reactivity compared to other anthraquinone derivatives .

Biological Activity

1,4-Diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione, commonly referred to as 1,4-Diaminoanthraquinone or its derivatives, is a compound of significant interest in the fields of medicinal chemistry and materials science. This compound belongs to the anthraquinone family and has been studied for its diverse biological activities, particularly its potential as an anticancer agent.

  • Molecular Formula: C14H12N2O2
  • Molecular Weight: 240.257 g/mol
  • CAS Number: 81-63-0
  • IUPAC Name: this compound

Biological Activity

The biological activity of this compound has been primarily investigated for its anticancer properties. Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Anticancer Activity

Research indicates that derivatives of 1,4-Diaminoanthraquinone can inhibit the proliferation of cancer cells through several mechanisms:

  • Topoisomerase Inhibition: Similar to other anthraquinones, this compound may inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and apoptosis in cancer cells .
  • Cell Cycle Arrest: Studies have demonstrated that treatment with this compound can induce cell cycle arrest in the G2/M phase, effectively halting the progression of the cell cycle in cancer cells .
  • Reactive Oxygen Species (ROS) Generation: The compound can generate ROS within cells, leading to oxidative stress that further promotes apoptosis in malignant cells .

Study 1: Antiproliferative Effects

In a study examining various anthraquinone derivatives, it was found that this compound exhibited low micromolar IC50 values against several cancer cell lines:

Cell LineIC50 (μM)
H460 (Lung carcinoma)4.9 ± 0.7
A-431 (Skin carcinoma)2.0 ± 0.9
HT-29 (Colon adenocarcinoma)4.4 ± 1.3
DU145 (Prostate carcinoma)12.0 ± 1.6
MCF7 (Breast adenocarcinoma)14.6 ± 3.9

These results indicate that the compound is particularly potent against skin carcinoma and lung carcinoma cell lines .

Study 2: Mechanistic Insights

Another study focused on the mechanistic pathways involved in the anticancer activity of this compound. The researchers reported that:

  • The compound significantly increased apoptosis rates in treated cancer cells.
  • Flow cytometry analysis revealed an increase in sub-G1 population indicative of apoptotic cells.

This study emphasized the role of oxidative stress and DNA damage as critical factors in the compound's efficacy against cancer cells .

Q & A

Q. Basic

  • Cell Line Selection : Prioritize models with validated sensitivity to anthraquinones (e.g., L-1210 leukemia, colon tumor 26) .
  • Dose Optimization : Use log-scale concentrations (1 nM–100 µM) to determine IC₅₀ values. Include controls for apoptosis (e.g., caspase-3 activation) .
  • Proliferation Metrics : Measure % increase in lifespan (%ILS) for in vivo models or MTT/XTT assays for in vitro viability .

How do substitution patterns (e.g., chloro, amino, hydroxymethyl) influence the redox behavior and stability of anthraquinone derivatives under physiological conditions?

Q. Advanced

  • Electron-Withdrawing Groups (Cl) : Stabilize the quinone moiety, reducing susceptibility to reduction (E₁/2 ≈ -0.3 V vs. SCE) and prolonging half-life in serum .
  • Amino Groups : Increase redox cycling via semiquinone radical formation, enhancing ROS generation but risking off-target toxicity. Hydroxymethyl substituents mitigate this by lowering redox potential (ΔE ≈ -50 mV) .
  • Accelerated Stability Testing : Use HPLC to monitor degradation products (e.g., hydroquinones) under simulated physiological pH (7.4) and temperature (37°C) .

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